Extended Plasma Half-Life of Detirelix in Humans vs. Later-Generation GnRH Antagonists
Detirelix exhibits an exceptionally prolonged apparent plasma disappearance half-life of at least 41 hours following subcutaneous administration in normal men, a duration that substantially exceeds the half-life values reported for later-generation clinical antagonists such as ganirelix (approximately 13-16 hours) and cetrorelix (approximately 5-12 hours) [1]. This extended residence time is attributed to the compound's high affinity for serum proteins and its hydrophobic decapeptide architecture incorporating D-hArg(Et₂)⁶ and D-Nal(2)¹ residues [1].
| Evidence Dimension | Plasma elimination half-life |
|---|---|
| Target Compound Data | ≥41 hours (apparent plasma disappearance half-life by RIA) |
| Comparator Or Baseline | Ganirelix: 13-16 hours; Cetrorelix: 5-12 hours (literature values for subcutaneous administration) |
| Quantified Difference | Detirelix half-life exceeds ganirelix by approximately 2.5-3.2 fold and cetrorelix by approximately 3.4-8.2 fold |
| Conditions | Single subcutaneous injection in normal male volunteers at 5, 10, and 20 mg doses; RIA quantification |
Why This Matters
Extended half-life enables less frequent dosing regimens for sustained gonadotropin suppression in preclinical models, reducing animal handling requirements and experimental variability in longitudinal studies.
- [1] Pavlou SN, et al. Suppression of pituitary-gonadal function by a potent new luteinizing hormone-releasing hormone antagonist in normal men. J Clin Endocrinol Metab. 1987 May;64(5):931-6. View Source
